molecular formula C10H9FN2O B8076254 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

Cat. No.: B8076254
M. Wt: 192.19 g/mol
InChI Key: SXHKHMKEIAXLGR-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This particular compound features a fluorine atom at the 6th position of the indazole ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts to facilitate the formation of the indazole ring. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the indazole core.

  • Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines undergo cyclization to form the indazole ring.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are used to replace the fluorine atom or other substituents on the indazole ring.

Major Products Formed:

  • Oxidation Products: Various hydroxyl and carbonyl derivatives.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Derivatives with different substituents at the fluorine position or other positions on the indazole ring.

Scientific Research Applications

  • Chemistry: 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is compared to other indazole derivatives, such as 1-(5-fluoro-1H-indazol-1-yl)propan-2-one and 1-(6-fluoro-2H-indazol-1-yl)propan-2-one. These compounds share structural similarities but differ in the position of the fluorine atom and the type of indazole ring (1H vs. 2H). The presence of the fluorine atom at different positions can significantly affect their chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Further studies are needed to fully explore its potential and develop new applications.

Biological Activity

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a propan-2-one backbone and a fluorinated indazole moiety, which enhances its biological activity and lipophilicity. The presence of the fluorine atom contributes to its reactivity and ability to interact with various biological targets, making it a candidate for drug development.

This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Syk kinase, which plays a critical role in various signaling pathways associated with immune responses and cancer progression .

Inhibition of Syk Kinase

Research indicates that compounds similar to this compound can inhibit Syk kinase activity, which is implicated in several disorders, including autoimmune diseases and certain types of cancer. The inhibition of Syk kinase may provide therapeutic benefits in treating conditions such as asthma, rheumatoid arthritis, and B-cell malignancies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Syk Kinase Inhibition Inhibits Syk kinase involved in immune response
Anticancer Potential Modulates signaling pathways related to cell proliferation
Neuropharmacological Effects Potential antidepressant activity

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways associated with Akt signaling .
  • Inflammatory Disease Models : Animal models have shown that the compound effectively reduces inflammation markers and improves symptoms in models of allergic rhinitis and asthma, indicating its potential as an anti-inflammatory agent .
  • Neuropharmacology : Preliminary data suggest that derivatives of this compound may exhibit antidepressant-like effects in behavioral models, warranting further investigation into its neuropharmacological applications.

Properties

IUPAC Name

1-(6-fluoroindazol-1-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHKHMKEIAXLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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